Cas no 481049-68-7 (6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
![6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/481049-68-7x500.png)
6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde
- 481049-68-7
- 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-alpha]pyridine-3-carbaldehyde
- SCHEMBL5421256
- 6-bromo-2-(4-fluorophenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde
- 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]-pyridine-3-carbaldehyde
- UHMYGEVXUNEGAN-UHFFFAOYSA-N
-
- MDL: MFCD04117023
- インチ: InChI=1S/C14H8BrFN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
- InChIKey: UHMYGEVXUNEGAN-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)F)C2=C(C=O)N3C=C(C=CC3=N2)Br
計算された属性
- 精确分子量: 317.98040Da
- 同位素质量: 317.98040Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 34.4Ų
6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM286885-1g |
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
481049-68-7 | 97% | 1g |
$607 | 2021-08-18 | |
Chemenu | CM286885-1g |
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
481049-68-7 | 97% | 1g |
$643 | 2023-01-07 |
6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehydeに関する追加情報
Recent Advances in the Study of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7)
The compound 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, featuring an imidazo[1,2-a]pyridine core, is of particular interest for its structural versatility and biological activity. Recent studies have explored its synthesis, pharmacological properties, and potential therapeutic applications, making it a promising candidate for further investigation.
One of the key areas of research has focused on the synthesis and optimization of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The method involves a multi-step reaction sequence, including a palladium-catalyzed cross-coupling step, which has been optimized for efficiency and scalability. This advancement is critical for enabling further pharmacological evaluation and potential commercialization.
In terms of biological activity, recent in vitro studies have demonstrated that 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde exhibits potent inhibitory effects against several kinase targets, including those implicated in cancer and inflammatory diseases. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed nanomolar activity against a specific kinase target, with a promising selectivity profile. These findings suggest its potential as a lead compound for the development of kinase inhibitors, a class of drugs with broad therapeutic applications.
Further investigations have explored the compound's mechanism of action. Molecular docking studies and X-ray crystallography have revealed that 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde binds to the ATP-binding site of target kinases, inducing conformational changes that inhibit their activity. These structural insights are invaluable for the rational design of derivatives with enhanced potency and selectivity. Additionally, computational studies have predicted favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, further supporting its drug-like potential.
Despite these promising findings, challenges remain in the development of 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde as a therapeutic agent. Current research is addressing issues such as off-target effects and toxicity profiles. A recent preclinical study highlighted the need for further optimization to reduce potential hepatotoxicity, a common concern with kinase inhibitors. Researchers are also exploring prodrug strategies to improve the compound's solubility and bioavailability, which could enhance its clinical applicability.
In conclusion, 6-Bromo-2-(4-fluoro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde (CAS: 481049-68-7) represents a promising scaffold for drug discovery, with recent advances in synthesis, biological evaluation, and mechanistic understanding paving the way for future development. Ongoing research aims to address remaining challenges and unlock its full therapeutic potential, particularly in oncology and inflammatory diseases. The compound's unique structural features and biological activity make it a valuable subject for continued investigation in the chemical biology and medicinal chemistry communities.
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